

# Commercial Suppliers and Technical Guide for 7-Bromo-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Bromo-7-chloroquinazoline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic utility of 7-Bromo-4-chloroquinazoline (CAS No. 573675-55-5). This halogenated quinazoline serves as a pivotal intermediate in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.

## **Commercial Availability**

7-Bromo-4-chloroquinazoline is available from a range of chemical suppliers, catering to research and development needs. The compound is typically offered in various purities and quantities. Below is a summary of representative commercial suppliers.



| Supplier                     | Purity  | Available<br>Quantities    | Additional<br>Information                                   |
|------------------------------|---------|----------------------------|---|
| Accela ChemBio Inc.          | ≥98%    | 0.25g, 1g, 5g, 10g,<br>25g | -   |
| Alchem Pharmtech, Inc.       | 97+%    | 1g, 10g, 100g, 1kg         | -   |
| BLD Pharmatech Ltd.          | -       | -                          | Provides NMR, HPLC,<br>LC-MS, UPLC data<br>upon request.[1] |
| GlobalChemMall               | 99% min | 1 kg (min order)           | Supply ability of 100 mt/month.[2]                          |
| Pure Chemistry<br>Scientific | 95%     | 1g                         | -   |
| Synthonix                    | 97.0%   | -                          | -   |
| Merck (Sigma-Aldrich)        | -       | -                          | Listed as a research chemical.                              |

# **Physicochemical Properties**

The fundamental physicochemical properties of 7-Bromo-4-chloroquinazoline are summarized below. This data is essential for reaction planning and compound handling.



| Property          | Value  |
|-------------------|--|
| CAS Number        | 573675-55-5                                      |
| Molecular Formula | C <sub>8</sub> H <sub>4</sub> BrClN <sub>2</sub> |
| Molecular Weight  | 243.49 g/mol                                     |
| Appearance        | Solid  |
| Purity            | Typically ≥95-99% (supplier dependent)           |
| InChI Key         | VLZJBXYXSWZAJQ-UHFFFAOYSA-N                      |
| SMILES            | c12cc(Br)ccc1c(Cl)ncn2                           |

## **Core Application: Synthesis of Kinase Inhibitors**

7-Bromo-4-chloroquinazoline is a crucial building block for the synthesis of 4-anilinoquinazoline derivatives. This class of compounds is renowned for its potent inhibitory activity against various protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3][4] The 4-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various aniline moieties. The bromine atom at the 7-position provides a site for further functionalization, for instance, through cross-coupling reactions, to modulate the compound's potency, selectivity, and pharmacokinetic properties.

## **Experimental Protocols**

The following section details a representative experimental protocol for the N-arylation of a 4-chloroquinazoline, a fundamental reaction for this class of intermediates. This protocol is adapted from methodologies described for the synthesis of 4-anilinoquinazoline-based anticancer agents.[5]

# General Protocol for Microwave-Assisted N-Arylation of 7-Bromo-4-chloroquinazoline

Objective: To synthesize a 7-bromo-4-anilinoquinazoline derivative via a microwave-assisted nucleophilic aromatic substitution reaction.



#### Materials:

- 7-Bromo-4-chloroquinazoline
- Substituted Aniline (e.g., 3-ethynylaniline, 4-methoxyaniline)
- Solvent system (e.g., THF/H<sub>2</sub>O mixture)
- Microwave reactor vials
- Stir bar

#### Procedure:

- Reactant Preparation: In a microwave reactor vial, combine 7-Bromo-4-chloroquinazoline (1.0 eq.), the desired substituted aniline (1.2-1.5 eq.), and a suitable solvent system (e.g., a 4:1 mixture of THF and water).
- Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the
  mixture at a set temperature (e.g., 100-120 °C) for a specified duration (e.g., 10-40 minutes).
  Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid
  Chromatography-Mass Spectrometry (LC-MS).
- Work-up: After cooling, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 7-bromo-4-anilinoquinazoline derivative.

#### **Visualizations**

### **Experimental Workflow: N-Arylation**

The logical workflow for the synthesis of 4-anilinoquinazolines from 7-Bromo-4-chloroquinazoline is depicted below.



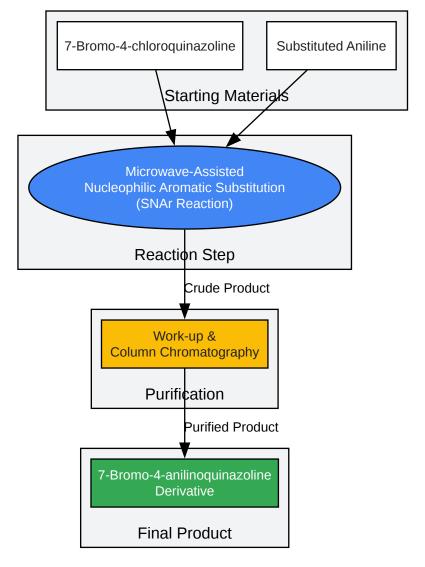


Figure 1: General Synthesis Workflow for 4-Anilinoquinazolines

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Caption: General Synthesis Workflow for 4-Anilinoquinazolines

### **Signaling Pathway: EGFR Inhibition**

Derivatives of 7-Bromo-4-chloroquinazoline are designed to function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. The diagram below illustrates this mechanism of action.



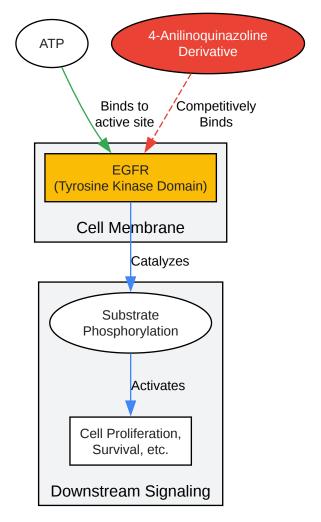


Figure 2: Mechanism of EGFR Kinase Inhibition

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Caption: Mechanism of EGFR Kinase Inhibition

This guide consolidates publicly available data to assist researchers in sourcing and utilizing 7-Bromo-4-chloroquinazoline for the development of novel therapeutics. For detailed analytical data, it is recommended to contact the suppliers directly.

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#### References

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- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 7-Bromo-4-chloroquinazoline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15249360#commercial-suppliers-of-4-bromo-7-chloroquinazoline]

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